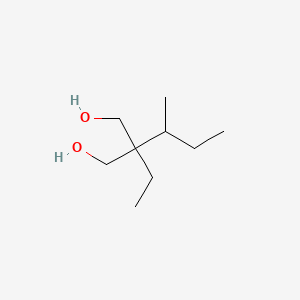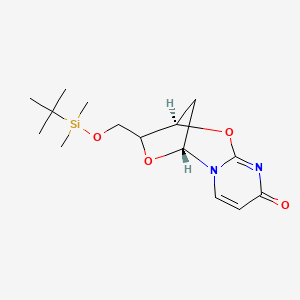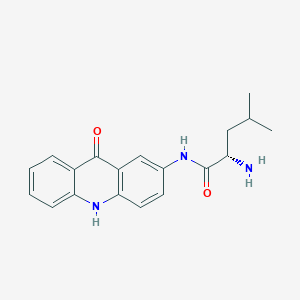
N-(L-Leucyl)-2-aminoacridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(L-Leucyl)-2-aminoacridone is a compound that combines the amino acid L-leucine with 2-aminoacridone. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The combination of an amino acid with an acridone moiety can result in unique properties that make it useful for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(L-Leucyl)-2-aminoacridone typically involves the coupling of L-leucine with 2-aminoacridone. This can be achieved through peptide bond formation using standard peptide synthesis techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure the preservation of the functional groups.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation, ensuring high yield and purity. Additionally, the use of solid-phase peptide synthesis (SPPS) can facilitate the production of this compound on a larger scale.
化学反应分析
Types of Reactions
N-(L-Leucyl)-2-aminoacridone can undergo various chemical reactions, including:
Oxidation: The amino group in the acridone moiety can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the leucine residue can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield alcohols or amines.
科学研究应用
N-(L-Leucyl)-2-aminoacridone has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of protein interactions and enzyme activity due to its peptide nature.
Industry: It can be used in the production of materials with specific properties, such as fluorescence or binding affinity.
作用机制
The mechanism of action of N-(L-Leucyl)-2-aminoacridone involves its interaction with specific molecular targets. The leucine residue can interact with amino acid transporters, facilitating the uptake of the compound into cells. Once inside the cell, the acridone moiety can intercalate with DNA or interact with proteins, affecting their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(L-Leucyl)-L-leucine: Another peptide compound with similar properties but lacking the acridone moiety.
2-aminoacridone: The parent compound without the leucine residue.
N-acetyl-L-leucine: A modified leucine derivative with different pharmacokinetic properties.
Uniqueness
N-(L-Leucyl)-2-aminoacridone is unique due to its combination of an amino acid and an acridone moiety. This combination results in properties that are not present in either component alone, such as enhanced binding affinity and specific biological activity.
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-methyl-N-(9-oxo-10H-acridin-2-yl)pentanamide |
InChI |
InChI=1S/C19H21N3O2/c1-11(2)9-15(20)19(24)21-12-7-8-17-14(10-12)18(23)13-5-3-4-6-16(13)22-17/h3-8,10-11,15H,9,20H2,1-2H3,(H,21,24)(H,22,23)/t15-/m0/s1 |
InChI 键 |
SKTYNEUNWSKXMK-HNNXBMFYSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
规范 SMILES |
CC(C)CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



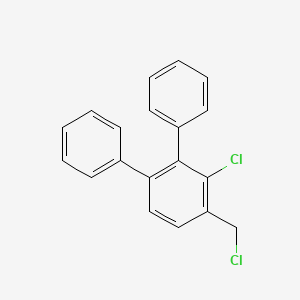
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)


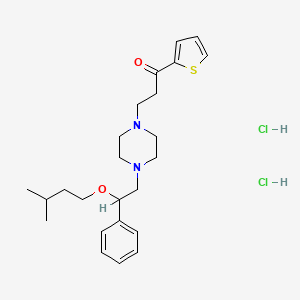

![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
